molecular formula C14H22FN5 B11731398 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11731398
M. Wt: 279.36 g/mol
InChI Key: FARFAVUDFBSGLI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl group, a fluorine atom, and a methyl group attached to the pyrazole rings. The presence of these substituents imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, hydrogen gas.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of methoxy-substituted pyrazoles.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-5-fluoro-1H-pyrazole
  • 1-isopropyl-3-methyl-5-fluoro-1H-pyrazole
  • 1-ethyl-5-methyl-3-(2-methylpropyl)-1H-pyrazole

Uniqueness

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethyl and isopropyl groups, along with the fluorine atom, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C14H22FN5/c1-5-19-14(15)12(8-17-19)7-16-13-6-11(4)20(18-13)9-10(2)3/h6,8,10H,5,7,9H2,1-4H3,(H,16,18)

InChI Key

FARFAVUDFBSGLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NN(C(=C2)C)CC(C)C)F

Origin of Product

United States

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